molecular formula C31H43N7O6 B030495 Segetalin A CAS No. 161875-97-4

Segetalin A

Cat. No. B030495
M. Wt: 609.7 g/mol
InChI Key: YVUZOKYOUUCVBV-WJTDBPPMSA-N
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Description

Segetalin A is a compound isolated from the seeds of Vaccaria hispanica . It is a cyclic hexapeptide with the molecular formula C31H43N7O6 and a molecular weight of 609.72 .


Synthesis Analysis

Segetalin A is first produced ribosomally as a 32-amino acid peptide termed presegetalin A1. A serine protease (oligopeptidase 1 or OLP1) cleaves the first 15 amino acids to yield a product containing an N-terminal glycine (termed presegetalin A1 [14 –32]) .


Molecular Structure Analysis

The molecular structure of Segetalin A includes 90 bonds in total, with 47 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 6 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 5 secondary amides (aliphatic), and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

The biosynthesis of Segetalin A involves the macrocyclization of linear peptide substrates. This process is catalyzed by enzymes that transform the irreversible macrocyclization of peptides into a reversible process .


Physical And Chemical Properties Analysis

Segetalin A is a solid substance with a white to off-white color . Its solubility has not been specified .

Future Directions

The broad substrate tolerance of the enzyme involved in the biosynthesis of Segetalin A can be exploited as a biotechnological tool to generate structurally diverse arrays of macrocycles . Additionally, the cytotoxic activity of Segetalin A suggests that it deserves further in vivo experiments to assess its potential as an antitumor agent .

properties

IUPAC Name

(3S,9S,12S,15S,18S)-12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZOKYOUUCVBV-WJTDBPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440594
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Segetalin A

CAS RN

161875-97-4
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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